Cas no 174485-72-4 (5-(Trifluoromethyl)pyridine-2-sulfonyl chloride)
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- 5-Trifluoromethyl-2-pyridinesulfonyl Chloride Discontinued See T791526
- 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl)-
- 5-Trifluoromethyl-2-
- 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE
- 5-Trifluoromethyl-2-pyridinesulfonyl Chloride Discontinued See T791526
- 5-(trifluoromethyl)-2-pyridinesulfonyl chloride
- 5-trifluoromethyl-2-pyridinylsulfonyl chloride
- 5-trifluoromethyl-pyridin-2-ylsulfonylchloride
- 5-trifluoromethylpyridine-2-sulfonyl chloride
- 5-trifluoromethyl-pyridine-2-sulfonyl chloride
- AG-E-24066
- AGN-PC-00FBYY
- ANW-71912
- CTK0H3725
- PubChem14807
- RW2855
- 5-Trifluoromethyl-2-pyridinesulfonyl ChlorideDiscontinued See T791526
- 5-Trifluoromethyl-2-pyridinesulfonyl Chloride, 95%, 10% in Benzene
- MFCD07369680
- FT-0658120
- SCHEMBL1300785
- A811644
- 174485-72-4
- J-010992
- 5-Trifluoromethyl-2-pyridinesulfonyl Chloride, 95%, 10% in Cyclohexane
- Discontinued. Pleases see T791526
- 5-Trifluoromethyl-2-pyridinesulfonyl Chloride, 95per cent, 10per cent in Benzene
- DTXSID60471797
- F2147-1670
- AKOS005063761
- CS-0187078
- AMY16278
- EN300-108076
- BS-52903
-
- MDL: MFCD07369680
- Inchi: 1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H
- InChI Key: MRIFFPWOMKLYKZ-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(C(F)(F)F)=CN=1)(=O)=O
Computed Properties
- Exact Mass: 244.95259
- Monoisotopic Mass: 244.9525117g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Density: 1.607
- Melting Point: 50-52°C
- Boiling Point: 277.683 °C at 760 mmHg
- Flash Point: 277.683 °C at 760 mmHg
- Refractive Index: 1.477
- Stability/Shelf Life: Temperature and Moisture Sensitive
- PSA: 47.03
- LogP: 3.10870
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride Security Information
- Storage Condition:-20°C Freezer
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 132041-5g |
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, 97% |
174485-72-4 | 97% | 5g |
$1350.00 | 2023-09-07 | |
| Matrix Scientific | 132041-10g |
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, 97% |
174485-72-4 | 97% | 10g |
$2340.00 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OD480-50mg |
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride |
174485-72-4 | 98+% | 50mg |
1131.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OD480-200mg |
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride |
174485-72-4 | 98+% | 200mg |
2466.0CNY | 2021-08-04 | |
| Chemenu | CM129040-1g |
5-(trifluoromethyl)pyridine-2-sulfonyl chloride |
174485-72-4 | 95% | 1g |
$262 | 2021-08-05 | |
| Chemenu | CM129040-5g |
5-(trifluoromethyl)pyridine-2-sulfonyl chloride |
174485-72-4 | 95% | 5g |
$794 | 2021-08-05 | |
| Chemenu | CM129040-10g |
5-(trifluoromethyl)pyridine-2-sulfonyl chloride |
174485-72-4 | 95% | 10g |
$1195 | 2021-08-05 | |
| eNovation Chemicals LLC | Y0999027-5g |
5-TrifluoroMethyl-2-pyridinesulfonyl Chloride |
174485-72-4 | 95% | 5g |
$990 | 2022-10-22 | |
| abcr | AB456217-250 mg |
5-Trifluoromethyl-2-pyridinesulfonyl chloride; . |
174485-72-4 | 250MG |
€368.00 | 2023-07-18 | ||
| TRC | T791529-1ml |
5-Trifluoromethyl-2-pyridinesulfonyl Chloride, 95%, 10% in Cyclohexane |
174485-72-4 | 1ml |
$190.00 | 2023-05-17 |
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride Suppliers
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Introduction to 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 174485-72-4)
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 174485-72-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of a trifluoromethyl group in its structure enhances its reactivity and makes it a valuable building block for further chemical modifications.
The trifluoromethyl group, characterized by its high electronegativity, influences the electronic properties of the molecule, making it particularly useful in designing compounds with improved metabolic stability and binding affinity. This feature has been leveraged in recent studies to develop novel therapeutic agents targeting a range of diseases, including cancer and infectious disorders. The sulfonyl chloride functionality, on the other hand, facilitates nucleophilic substitution reactions, allowing for the introduction of diverse side chains and functional groups.
In recent years, there has been a surge in research focused on harnessing the potential of 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride in drug discovery. One notable area of investigation involves its application in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The pyridine core of this compound provides a privileged scaffold that can be modified to enhance selectivity and potency against specific enzymatic targets. For instance, studies have demonstrated its role in developing inhibitors of Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with autoimmune diseases.
Another significant application lies in the agrochemical sector, where sulfonyl chlorides are employed to create herbicides and pesticides with enhanced efficacy. The trifluoromethyl group contributes to the lipophilicity of these compounds, improving their absorption and translocation within plants or pests. Researchers have reported the use of 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride as a precursor in synthesizing novel sulfonylurea derivatives, which exhibit potent herbicidal activity while maintaining environmental safety.
The synthetic utility of this compound is further highlighted by its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex organic molecules with precise regioselectivity. The sulfonyl chloride moiety serves as an excellent leaving group, enabling efficient formation of carbon-carbon bonds under mild conditions. This has been particularly beneficial in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.
Recent advances in computational chemistry have also shed light on the mechanistic aspects of reactions involving 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride. Molecular modeling studies have provided insights into how the trifluoromethyl group influences reaction rates and transition states. These findings have guided chemists in optimizing reaction conditions to maximize yield and minimize side products. For example, theoretical calculations have predicted that certain solvents can stabilize reactive intermediates formed during sulfonylation reactions, thereby improving overall efficiency.
In conclusion, 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 174485-72-4) is a versatile intermediate with broad applications across multiple industries. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals and agrochemicals. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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